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Compound of Interest

Compound Name: Undecylamine

Cat. No.: B147597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for undecylamine. The information is presented to assist

researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

undecylamine.

Table 1: ¹H NMR Spectroscopic Data for Undecylamine
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.67 Triplet 2H -CH₂-NH₂ (C1)

~1.42 Multiplet 2H -CH₂-CH₂-NH₂ (C2)

~1.26 Multiplet 16H -(CH₂)₈- (C3-C10)

~0.88 Triplet 3H -CH₃ (C11)

~1.1 (variable) Broad Singlet 2H -NH₂
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Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. Data is compiled from publicly

available spectral databases. The exact chemical shifts may vary slightly depending on the

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Undecylamine
Chemical Shift (δ) ppm Assignment

~42.2 -CH₂-NH₂ (C1)

~33.9 -CH₂-CH₂-NH₂ (C2)

~31.9 -(CH₂)n-

~29.6 -(CH₂)n-

~29.3 -(CH₂)n-

~26.9 -(CH₂)n-

~22.7 -CH₂-CH₃ (C10)

~14.1 -CH₃ (C11)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data is compiled from publicly available

spectral databases such as SpectraBase. The exact chemical shifts may vary slightly

depending on the experimental conditions.

Table 3: IR Spectroscopic Data for Undecylamine
Wavenumber (cm⁻¹) Intensity Assignment

3360 - 3280 Medium, Broad
N-H stretch (primary amine,

two bands)

2955 - 2850 Strong C-H stretch (alkane)

1650 - 1580 Medium N-H bend (scissoring)

1465 Medium C-H bend (methylene)

1080 Medium C-N stretch

850 - 750 Broad N-H wag
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Sample preparation: Neat (thin film). The peak positions and intensities may vary depending on

the sample preparation and instrument.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of undecylamine for structural elucidation and

purity assessment.

Materials and Equipment:

Undecylamine sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 300 MHz or

higher for ¹H NMR)

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of the undecylamine sample in about 0.6-0.7 mL of

CDCl₃ directly in a clean, dry NMR tube.

Ensure the solution is homogeneous. If necessary, gently vortex the tube.

The final concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrument Setup (General):
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Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

¹H NMR Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans is required compared

to ¹H NMR (e.g., 128 scans or more).

A wider spectral width is necessary to cover the entire range of carbon chemical shifts.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like

tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum

to deduce spin-spin coupling information.

Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of undecylamine to identify its functional groups.

Materials and Equipment:

Undecylamine sample (liquid)

Fourier-transform infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette

Procedure (Neat Liquid Sample using Salt Plates):[1][2]

Sample Preparation:

Ensure the salt plates are clean and dry. Handle them by the edges to avoid contamination

from skin oils.

Place one to two drops of the liquid undecylamine sample onto the center of one salt

plate.[1]

Carefully place the second salt plate on top of the first, allowing the liquid to spread and

form a thin film between the plates.[1]

Data Acquisition:

Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
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The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like undecylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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